molecular formula C19H11F6NO2 B3042564 1-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide CAS No. 647824-23-5

1-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide

Cat. No.: B3042564
CAS No.: 647824-23-5
M. Wt: 399.3 g/mol
InChI Key: DQHFDTKNLHBWNC-RAWMCFOBSA-N
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Description

1-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide is a complex organic compound characterized by the presence of trifluoromethyl groups, a furan ring, and an imine oxide functionality

Preparation Methods

The synthesis of 1-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,5-bis(trifluoromethyl)benzene with furan-2-carbaldehyde under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including the introduction of the imine oxide functionality, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine oxide functionality to other functional groups.

    Substitution: The trifluoromethyl groups and furan ring can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups and furan ring play crucial roles in binding to target molecules, influencing their activity and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide can be compared with similar compounds such as:

    3,5-bis(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl groups but differs in functional groups and reactivity.

    (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol: Contains similar trifluoromethyl groups but has different functional groups and applications. The uniqueness of this compound lies in its combination of trifluoromethyl groups, furan ring, and imine oxide functionality, which confer distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various fields and provides insights into its synthesis, reactions, applications, and mechanism of action. Further research and development are expected to uncover new applications and enhance our understanding of this intriguing compound.

Properties

IUPAC Name

1-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F6NO2/c20-18(21,22)13-8-12(9-14(10-13)19(23,24)25)17-7-6-16(28-17)11-26(27)15-4-2-1-3-5-15/h1-11H/b26-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHFDTKNLHBWNC-RAWMCFOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+](=CC2=CC=C(O2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=C/C2=CC=C(O2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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